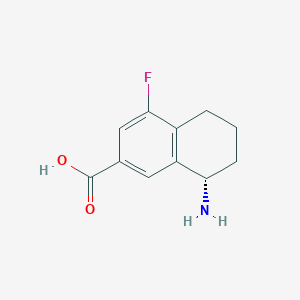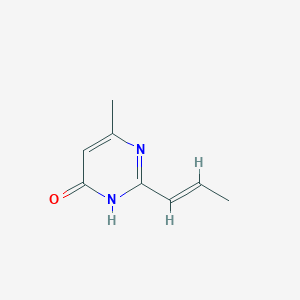
6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring substituted with a methyl group at the 6th position and a prop-1-en-1-yl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-methyl-4,6-dioxypyrimidine with prop-1-en-1-ylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methyl-4,6-dioxypyrimidine and prop-1-en-1-ylamine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed in a suitable solvent, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
化学反应分析
Types of Reactions
6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidinone analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-1-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrimidinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyrimidinone analogs with hydrogenated double bonds.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
科学研究应用
6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe to study enzyme functions and signaling pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
作用机制
The mechanism of action of 6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the prop-1-en-1-yl group, making it less versatile in chemical reactions.
6-Methyl-2-(prop-1-en-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.
4-Methyl-2-(prop-1-en-1-yl)pyrimidin-5(1H)-one: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.
Uniqueness
6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and prop-1-en-1-yl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
4-methyl-2-[(E)-prop-1-enyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O/c1-3-4-7-9-6(2)5-8(11)10-7/h3-5H,1-2H3,(H,9,10,11)/b4-3+ |
InChI 键 |
GLMMJXOOQMGSFW-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/C1=NC(=CC(=O)N1)C |
规范 SMILES |
CC=CC1=NC(=CC(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
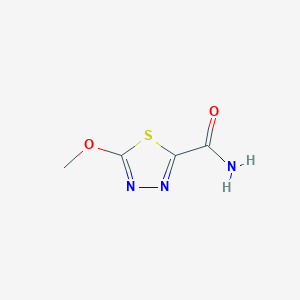
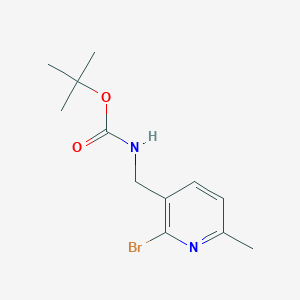
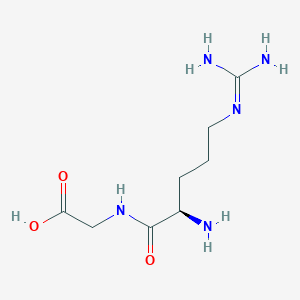
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
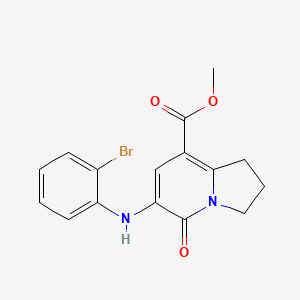
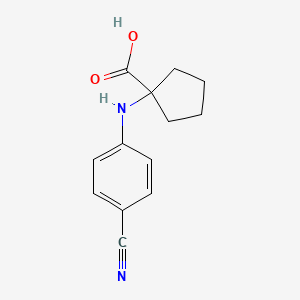
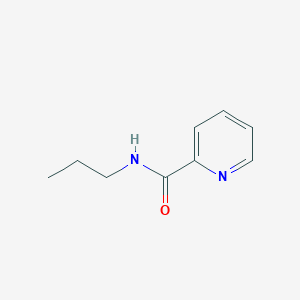
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
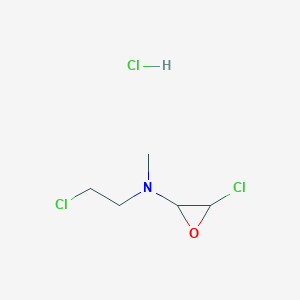
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
